molecular formula C11H7ClF3NO3 B15161809 3-(3-Chlorophenyl)-2-(2,2,2-trifluoroacetamido)prop-2-enoic acid CAS No. 143073-45-4

3-(3-Chlorophenyl)-2-(2,2,2-trifluoroacetamido)prop-2-enoic acid

Cat. No.: B15161809
CAS No.: 143073-45-4
M. Wt: 293.62 g/mol
InChI Key: JBDIENTUOWFODM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Chlorophenyl)-2-(2,2,2-trifluoroacetamido)prop-2-enoic acid is an organic compound that features both chlorophenyl and trifluoroacetamido functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chlorophenyl)-2-(2,2,2-trifluoroacetamido)prop-2-enoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 3-chlorobenzaldehyde and 2,2,2-trifluoroacetamide.

    Condensation Reaction: The aldehyde group of 3-chlorobenzaldehyde reacts with the amide group of 2,2,2-trifluoroacetamide under basic conditions to form an intermediate.

    Dehydration: The intermediate undergoes dehydration to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the synthesis may involve:

    Catalysts: Use of specific catalysts to increase the reaction rate and yield.

    Optimized Conditions: Control of temperature, pressure, and pH to ensure high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chlorophenyl)-2-(2,2,2-trifluoroacetamido)prop-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Halogen substitution reactions can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Nucleophiles such as sodium azide (NaN3), sodium methoxide (NaOCH3).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of azides, ethers, or other substituted derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 3-(3-Chlorophenyl)-2-(2,2,2-trifluoroacetamido)prop-2-enoic acid exerts its effects involves:

    Molecular Targets: Interaction with specific enzymes or receptors in biological systems.

    Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Chlorophenyl)-2-(2,2,2-trifluoroacetamido)propanoic acid: Similar structure but lacks the double bond in the prop-2-enoic acid moiety.

    3-(3-Chlorophenyl)-2-(2,2,2-trifluoroacetamido)but-2-enoic acid: Similar structure with an additional carbon in the chain.

Uniqueness

3-(3-Chlorophenyl)-2-(2,2,2-trifluoroacetamido)prop-2-enoic acid is unique due to the presence of both chlorophenyl and trifluoroacetamido groups, which confer distinct chemical and physical properties. These properties make it a valuable compound for research and industrial applications.

Properties

CAS No.

143073-45-4

Molecular Formula

C11H7ClF3NO3

Molecular Weight

293.62 g/mol

IUPAC Name

3-(3-chlorophenyl)-2-[(2,2,2-trifluoroacetyl)amino]prop-2-enoic acid

InChI

InChI=1S/C11H7ClF3NO3/c12-7-3-1-2-6(4-7)5-8(9(17)18)16-10(19)11(13,14)15/h1-5H,(H,16,19)(H,17,18)

InChI Key

JBDIENTUOWFODM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C=C(C(=O)O)NC(=O)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.